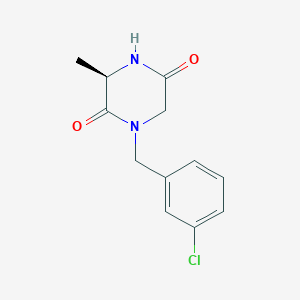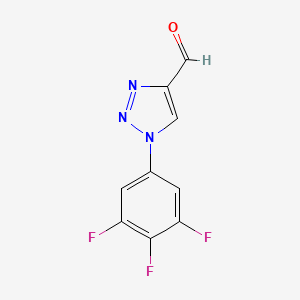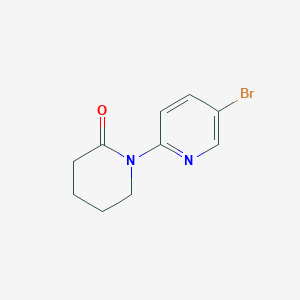![molecular formula C10H17N3O2 B1467717 Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate CAS No. 874196-89-1](/img/structure/B1467717.png)
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate
概要
説明
“Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group at the 4-position and a dimethylaminoethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl carboxylate group, and a dimethylaminoethyl group . The exact structure would need to be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate group is a good nucleophile and could participate in various reactions. The dimethylamino group could also influence the compound’s reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and dimethylamino groups could impact its solubility .
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, which has gained attention in synthetic and medicinal chemistry due to its versatile biological activities. Research has highlighted the significance of pyrazole derivatives as pharmacophores, playing crucial roles in the development of biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole-based COX-2 inhibitors underscores the importance of this class in medicinal chemistry, offering a promising template for drug discovery and development. Various synthetic methods, including condensation followed by cyclization and multicomponent reactions (MCRs), have been employed to synthesize pyrazole heterocycles under different conditions, highlighting their potential as useful synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Heterocyclic Compound Synthesis
This compound serves as a building block for heterocyclic compounds, which are fundamental in organic chemistry due to their synthetic applicability and biological activity. Pyrazole carboxylic acid derivatives, in particular, are highlighted for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The mini-review by Cetin (2020) provides an overview of the synthesis of these derivatives and their biological applications, demonstrating the compound's utility in extending the categories of heterocyclic systems and guiding the design of active biological agents (Cetin, 2020).
Chemical Modification and Material Science Applications
Beyond medicinal chemistry, the versatility of pyrazole derivatives extends into material science and chemical modification of biopolymers. For instance, ionic liquids, which can include pyrazole-derived solvents, have been used as reaction media for the chemical modification of cellulose. This application demonstrates the potential of using this compound derivatives in developing novel materials and enhancing the properties of existing ones through chemical modifications under mild conditions (Heinze et al., 2008).
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Compounds with similar structures have been observed to undergo photo-induced electron transfer reactions . This suggests that Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept away from strong oxidizing agents, light, and heat for optimal stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has also been associated with changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its activity. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its specific sites of action . The subcellular localization of this compound is essential for its function, as it needs to be in the right place within the cell to interact with its target biomolecules .
特性
IUPAC Name |
ethyl 1-[2-(dimethylamino)ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9-7-11-13(8-9)6-5-12(2)3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBKZRAQHWVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
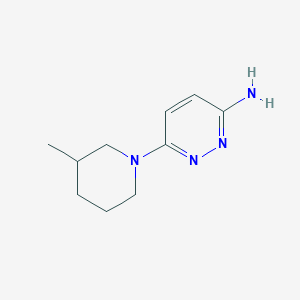
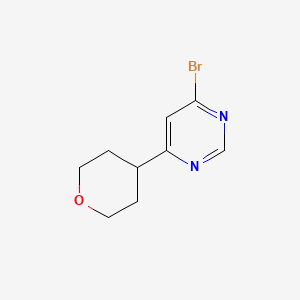

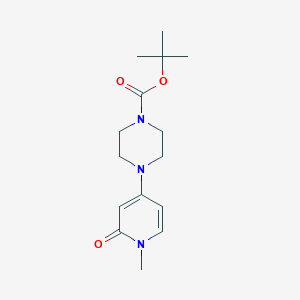
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
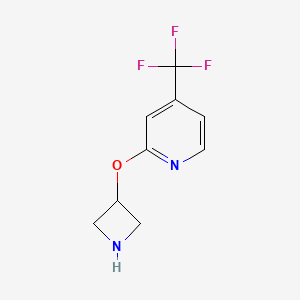
![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)
![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)

